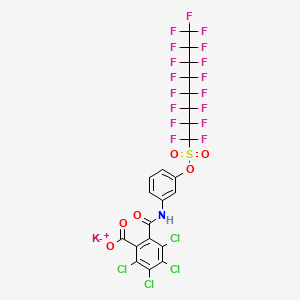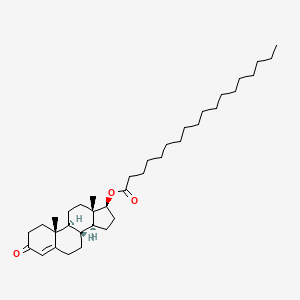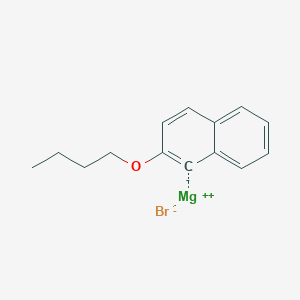
magnesium;2-butoxy-1H-naphthalen-1-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 2-butoxy-1H-naphthalen-1-ide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-butoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-butoxy-1H-naphthalene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials and to minimize the formation of by-products.
化学反应分析
Types of Reactions
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an anhydrous solvent.
Substitution Reactions: Often carried out with alkyl halides in the presence of a catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired product.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
科学研究应用
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of magnesium;2-butoxy-1H-naphthalen-1-ide;bromide involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The magnesium atom plays a crucial role in stabilizing the carbanion and facilitating the reaction.
相似化合物的比较
Similar Compounds
- Magnesium;2-naphthalen-1-ide;bromide
- Magnesium;2-methoxy-1H-naphthalen-1-ide;bromide
- Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide
Uniqueness
Magnesium;2-butoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the butoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups.
属性
分子式 |
C14H15BrMgO |
|---|---|
分子量 |
303.48 g/mol |
IUPAC 名称 |
magnesium;2-butoxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14;;/h4-9H,2-3,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BIVOSKAFHRNPKS-UHFFFAOYSA-M |
规范 SMILES |
CCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


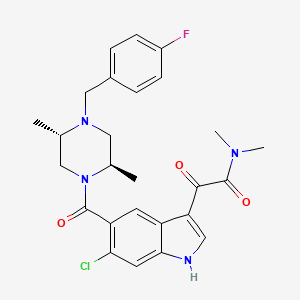
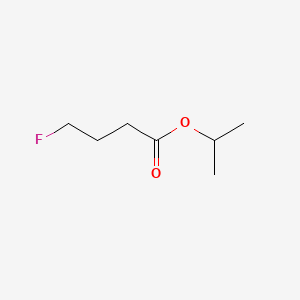

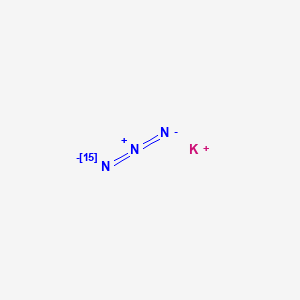
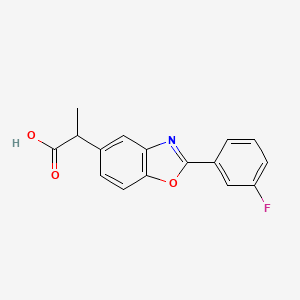
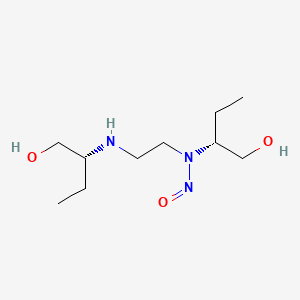
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
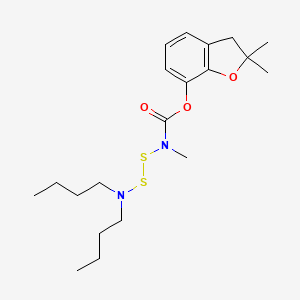
![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
